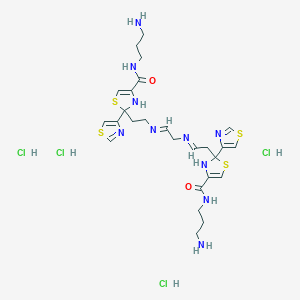
Pdc-bithiazol-EDA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdc-bithiazol-EDA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of bithiazole and ethylenediamine, and it has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Pdc-bithiazol-EDA is not fully understood. However, studies have shown that Pdc-bithiazol-EDA interacts with various cellular targets such as DNA, proteins, and enzymes. In cancer cells, Pdc-bithiazol-EDA induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In catalysis, Pdc-bithiazol-EDA acts as a catalyst by coordinating with the metal center and activating the substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pdc-bithiazol-EDA depend on the concentration and exposure time. In cancer cells, Pdc-bithiazol-EDA induces apoptosis and inhibits cell proliferation. In catalysis, Pdc-bithiazol-EDA activates the substrate and enhances the reaction rate. However, the long-term effects of Pdc-bithiazol-EDA on human health are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pdc-bithiazol-EDA is its versatility in various scientific research fields. Pdc-bithiazol-EDA can be easily synthesized and purified, making it an ideal compound for lab experiments. However, one of the limitations of Pdc-bithiazol-EDA is its stability. Pdc-bithiazol-EDA is sensitive to air and moisture, and it can decompose over time. Therefore, it is important to store Pdc-bithiazol-EDA in a dry and inert atmosphere.
Direcciones Futuras
There are various future directions for Pdc-bithiazol-EDA research. In medicinal chemistry, Pdc-bithiazol-EDA can be further optimized to increase its potency and selectivity towards cancer cells. In material science, Pdc-bithiazol-EDA can be used as a building block for the synthesis of new materials with unique properties. In catalysis, Pdc-bithiazol-EDA can be used as a catalyst for new reactions with high efficiency and selectivity. Furthermore, the long-term effects of Pdc-bithiazol-EDA on human health need to be investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, Pdc-bithiazol-EDA is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Pdc-bithiazol-EDA have been discussed in this paper. Further research is needed to fully understand the potential of Pdc-bithiazol-EDA in various scientific research fields.
Métodos De Síntesis
The synthesis of Pdc-bithiazol-EDA involves the reaction between bithiazole and ethylenediamine in the presence of palladium catalyst. The reaction produces Pdc-bithiazol-EDA as a yellow powder, which is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the compound depend on the reaction conditions, such as temperature, reaction time, and concentration of reactants.
Aplicaciones Científicas De Investigación
Pdc-bithiazol-EDA has shown potential applications in various scientific research fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, Pdc-bithiazol-EDA has shown promising results as an anti-cancer agent. Studies have shown that Pdc-bithiazol-EDA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, Pdc-bithiazol-EDA has been used as a building block for the synthesis of various materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, Pdc-bithiazol-EDA has been used as a catalyst for various reactions such as Suzuki-Miyaura coupling and C-H activation.
Propiedades
Número CAS |
160732-26-3 |
|---|---|
Nombre del producto |
Pdc-bithiazol-EDA |
Fórmula molecular |
C26H40Cl4N10O2S4 |
Peso molecular |
794.7 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-2-[2-[2-[2-[4-(3-aminopropylcarbamoyl)-2-(1,3-thiazol-4-yl)-3H-1,3-thiazol-2-yl]ethylideneamino]ethylideneamino]ethyl]-2-(1,3-thiazol-4-yl)-3H-1,3-thiazole-4-carboxamide;tetrahydrochloride |
InChI |
InChI=1S/C26H36N10O2S4.4ClH/c27-5-1-7-31-23(37)19-13-41-25(35-19,21-15-39-17-33-21)3-9-29-11-12-30-10-4-26(22-16-40-18-34-22)36-20(14-42-26)24(38)32-8-2-6-28;;;;/h9,12-18,35-36H,1-8,10-11,27-28H2,(H,31,37)(H,32,38);4*1H |
Clave InChI |
UOPQFZVTGBOQFU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
SMILES canónico |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
Sinónimos |
N,N'-bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine PDC-bithiazol-EDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



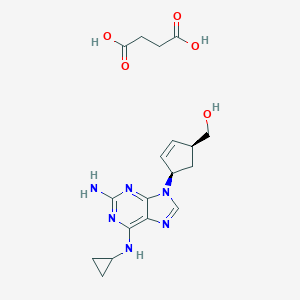
![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)
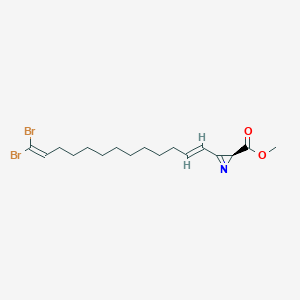
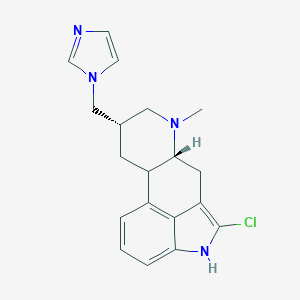
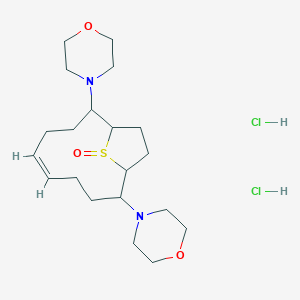

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)





![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)
